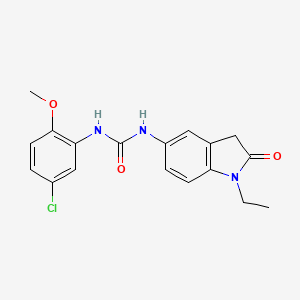
2-Fluoro-6-methoxy-3-(trifluoromethyl)phenylboronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Fluoro-6-methoxy-3-(trifluoromethyl)phenylboronic acid is a chemical compound with the CAS Number 2096339-77-2 and a linear formula of C8H7BF4O3 . It has a molecular weight of 237.95 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H7BF4O3/c1-16-5-3-2-4(8(11,12)13)7(10)6(5)9(14)15/h2-3,14-15H,1H3 . This indicates the molecular structure of the compound.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, boronic acids are known to be involved in various types of reactions. For instance, they are used in Suzuki-Miyaura cross-coupling reactions .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . The compound should be stored in a refrigerated environment .科学的研究の応用
Proton Exchange Membranes
2-Fluoro-6-methoxy-3-(trifluoromethyl)phenylboronic acid has been explored in the synthesis of novel sulfonated polymers for proton exchange membranes (PEMs) in fuel cells. These membranes are crucial for the operation of fuel cells, facilitating proton transport while blocking electrons to ensure efficient energy conversion. The incorporation of fluorinated boronic acids into the polymer backbone enhances the membrane's chemical stability, proton conductivity, and thermal stability, making them highly suitable for high-performance fuel cell applications (Kim, Robertson, & Guiver, 2008).
Synthesis of Fluorinated Compounds
The compound serves as a precursor in the synthesis of various fluorinated organic compounds, which are of significant interest in pharmaceuticals and agrochemicals due to their enhanced biological activity, stability, and membrane permeability. Techniques such as deoxofluorination and the introduction of trifluoromethyl groups have been developed using fluorinated boronic acids. These methods enable the transformation of alcohols to alkyl fluorides and carboxylic acids to their trifluoromethyl derivatives, highlighting the versatility of fluorinated boronic acids in organic synthesis (Lal, Pez, Pesaresi, & Prozonic, 1999).
Electrophilic Fluorination
Electrophilic fluorination is another significant application where this compound plays a crucial role. This process involves the introduction of fluorine atoms into organic molecules, which can dramatically alter the molecule's physical, chemical, and biological properties. The development of new fluorination agents that are more stable, less toxic, and have a broader substrate scope has been facilitated by research into fluorinated boronic acids. Such advancements have made the late-stage fluorination of drug molecules more feasible, underscoring the importance of fluorinated boronic acids in medicinal chemistry (Stavber, Zupan, Poss, & Shia, 1995).
Fluorescence Quenching Studies
Fluorinated boronic acids are also utilized in fluorescence studies, particularly in investigating the mechanism of fluorescence quenching. These studies are vital for developing new fluorescent probes and materials with applications ranging from biochemical sensing to imaging. By understanding how fluorinated compounds interact with light and other molecules, researchers can design more efficient and sensitive fluorescent markers for various scientific and medical applications (Geethanjali, Nagaraja, & Melavanki, 2015).
特性
IUPAC Name |
[2-fluoro-6-methoxy-3-(trifluoromethyl)phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BF4O3/c1-16-5-3-2-4(8(11,12)13)7(10)6(5)9(14)15/h2-3,14-15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJGFZFNQPKCUHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1F)C(F)(F)F)OC)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BF4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.95 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2096339-77-2 |
Source


|
| Record name | 2-Fluoro-6-methoxy-3-(trifluoromethyl)phenylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

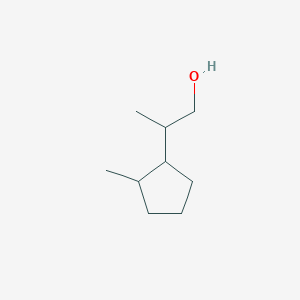
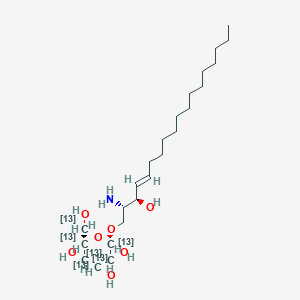
![3-[(4-chlorobenzyl)thio]-1-(2-oxo-2-piperidin-1-ylethyl)-1H-indole](/img/structure/B2669451.png)
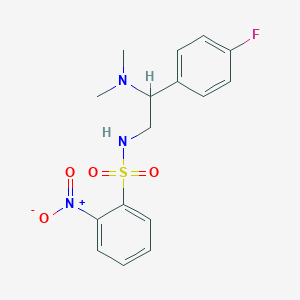
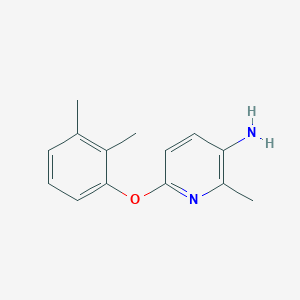
![1-(2-chlorophenyl)-3-[(2-methyl-1H-indol-5-yl)methyl]thiourea](/img/structure/B2669456.png)

![N-{6-[(4-methoxyphenyl)sulfonyl]-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl}cyclohexanecarboxamide](/img/structure/B2669458.png)
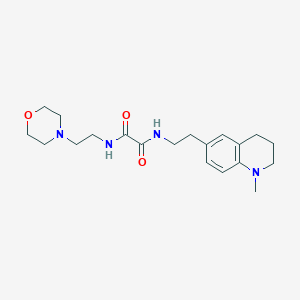

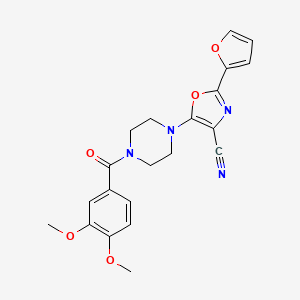
![1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2669465.png)
![2-(2,5-Dioxo-hexahydro-imidazo[4,5-d]imidazol-1-yl)-4-methylsulfanyl-butyric acid](/img/structure/B2669468.png)
